L-Proline beta-naphthylamide hydrochloride
CAS No.: 97216-16-5
VCID: VC21538606
Molecular Formula: C15H17ClN2O
Molecular Weight: 276.76 g/mol
* For research use only. Not for human or veterinary use.

Description |
L-Proline beta-naphthylamide hydrochloride is a compound of significant interest in various scientific fields, including pharmaceutical development, biochemical research, and material science. This article provides an in-depth exploration of its properties, applications, and research findings. SynthesisThe synthesis of L-Proline beta-naphthylamide hydrochloride typically involves the reaction of L-proline with beta-naphthylamine in the presence of hydrochloric acid. This process can be carried out in organic solvents like ethanol or methanol at room temperature or slightly elevated temperatures. Pharmaceutical DevelopmentThis compound serves as a valuable intermediate in synthesizing pharmaceutical agents, particularly in the development of medications targeting neurological disorders . Its unique structure allows for improved interactions with biological targets, making it a preferred choice for innovative drug formulations. Biochemical ResearchL-Proline beta-naphthylamide hydrochloride is employed in studying protein folding and enzyme activity. It aids researchers in understanding complex biological processes and developing therapeutic strategies . Enzyme Activity TestingIt is commonly used as a substrate to test the activity of enzymes such as prolyl aminopeptidase. The hydrolysis of this compound by enzymes provides valuable insights into enzymatic pathways. Material ScienceIts unique properties make it useful in creating novel materials, such as hydrogels, which can be applied in drug delivery systems and tissue engineering . Dipeptidyl Peptidase-IV (DPP-IV) InhibitionL-Proline beta-naphthylamide hydrochloride has been investigated as a potential inhibitor of DPP-IV, an enzyme crucial for regulating blood sugar levels. This suggests potential applications in diabetes management. Antimicrobial ActivityPreliminary studies indicate that this compound may possess antimicrobial properties against various pathogens, suggesting its potential use in infection control. Neuroprotective EffectsThe compound's ability to regulate central nervous system (CNS) functions suggests it could play a role in neuroprotection and cognitive enhancement. HydrolysisL-Proline beta-naphthylamide hydrochloride can be hydrolyzed to produce L-proline and beta-naphthylamine. This reaction is typically carried out in the presence of water and an acid or base catalyst. Substitution ReactionsIt can undergo substitution reactions where the beta-naphthylamide group is replaced by other functional groups. Specific reagents are required depending on the desired substitution. Comparison with Similar Compounds
Research FindingsSeveral studies have explored the effects and applications of L-Proline beta-naphthylamide hydrochloride:
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CAS No. | 97216-16-5 | ||||||||||||||||
Product Name | L-Proline beta-naphthylamide hydrochloride | ||||||||||||||||
Molecular Formula | C15H17ClN2O | ||||||||||||||||
Molecular Weight | 276.76 g/mol | ||||||||||||||||
IUPAC Name | (2S)-N-naphthalen-2-ylpyrrolidine-2-carboxamide;hydrochloride | ||||||||||||||||
Standard InChI | InChI=1S/C15H16N2O.ClH/c18-15(14-6-3-9-16-14)17-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14,16H,3,6,9H2,(H,17,18);1H/t14-;/m0./s1 | ||||||||||||||||
Standard InChIKey | UKXYCTFKKXKIPY-UQKRIMTDSA-N | ||||||||||||||||
Isomeric SMILES | C1C[C@H](NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl | ||||||||||||||||
SMILES | C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl | ||||||||||||||||
Canonical SMILES | C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl | ||||||||||||||||
Synonyms | L-Prolinebeta-naphthylamidehydrochloride;97216-16-5;L-Proline-2-naphthylamidehydrochloride;ST50320096;16037-15-3;C15H16N2O.HCl;P1380_SIGMA;CTK8G0654;MolPort-003-939-165;7340AH;AKOS024307515;L-Proline2-naphthylamidehydrochloride;DB-057667;FT-0642341;L-PROLINEBETA-NAPHTHYLAMIDEHYDROCHLORIDE;P-7500;((2S)pyrrolidin-2-yl)-N-(2-naphthyl)carboxamide,chloride;(2S)-N-(naphthalen-2-yl)pyrrolidine-2-carboxamidehydrochloride;2-Pyrrolidinecarboxamide,N-2-naphthalenyl-,hydrochloride(1:1) | ||||||||||||||||
PubChem Compound | 16218571 | ||||||||||||||||
Last Modified | Aug 15 2023 |
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